2,3,4-Tri-O-benzyl-α-D-mannopyranoside de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

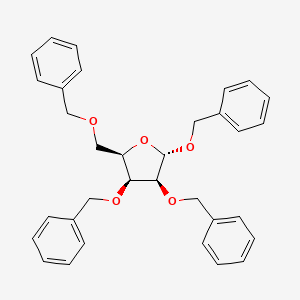

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: is a chemical compound with the molecular formula C34H36O6 and a molecular weight of 540.65 g/mol . It is a derivative of mannopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl groups attached to the mannopyranoside structure. This compound is primarily used in research settings, particularly in the fields of carbohydrate chemistry and glycoscience.

Applications De Recherche Scientifique

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in the following areas:

Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

Glycoscience: Used in the study of glycan structures and their biological functions.

Proteomics: Employed in the modification of proteins to study glycosylation patterns.

Drug Development: Investigated for its potential role in the synthesis of glycosylated drugs and therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent mannopyranoside.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: De-benzylated mannopyranoside.

Substitution: Mannopyranoside derivatives with different substituents.

Mécanisme D'action

The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is primarily related to its role as a glycosyl donor or acceptor in glycosylation reactions. It can participate in the formation of glycosidic bonds, which are crucial for the construction of complex carbohydrates and glycoconjugates. The benzyl groups serve as protecting groups, preventing unwanted reactions at specific hydroxyl sites during synthetic procedures.

Comparaison Avec Des Composés Similaires

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Similar structure but derived from glucopyranoside instead of mannopyranoside.

Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranoside: Another benzylated sugar derivative used in carbohydrate research.

Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is unique due to its specific mannopyranoside backbone and the pattern of benzylation. This makes it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates, which are important in various biological processes and therapeutic applications.

Activité Biologique

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a glycoside that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities. This compound serves as a significant building block in the synthesis of complex carbohydrates and glycoconjugates, which play critical roles in various biological processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is synthesized through the protection of hydroxyl groups in mannopyranoside followed by benzylation. The typical synthetic route involves:

- Fischer Glycosylation : Acido-catalyzed reaction of mannose with benzyl alcohol.

- Regioselective Tritylation : To protect specific hydroxyl groups.

- Benzylation : Using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

This process results in a compound that can participate in glycosylation reactions, forming glycosidic bonds essential for constructing complex carbohydrates .

Immunomodulatory Effects

Research indicates that derivatives of mannopyranosides exhibit immunostimulating properties. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside has been studied for its ability to stimulate immune responses, particularly through interactions with immune receptors. For instance, studies have shown that certain glycan structures can enhance the immune response in murine models by activating macrophages and promoting cytokine production .

Antiviral and Antimicrobial Properties

The compound has also been investigated for its potential antiviral and antimicrobial activities. Glycosides related to mannose have demonstrated efficacy against various pathogens by inhibiting their ability to adhere to host cells. This mechanism is crucial for preventing infections caused by viruses and bacteria that exploit glycan interactions for entry into host tissues .

Case Studies

- Immunostimulation in Murine Models :

- Antimicrobial Activity :

Data Table: Biological Activities Overview

The biological activity of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside primarily revolves around its role as a glycosyl donor or acceptor during glycosylation reactions. The benzyl groups serve as protective groups that prevent unwanted reactions at specific hydroxyl sites during synthesis. This property allows for the selective formation of glycosidic bonds essential for constructing biologically relevant oligosaccharides and glycoconjugates .

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFDNDNLXVKNK-GJBCSVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.